molecular formula C18H18N2O4 B1618224 Antipyrine salicylate CAS No. 520-07-0

Antipyrine salicylate

Cat. No.: B1618224
CAS No.: 520-07-0
M. Wt: 326.3 g/mol
InChI Key: WQAQKERCWPUIMH-UHFFFAOYSA-N
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Description

Antipyrine salicylate is a compound formed by the combination of antipyrine and salicylic acid. Antipyrine, also known as phenazone, is an analgesic and antipyretic agent, while salicylic acid is known for its anti-inflammatory properties. The combination of these two compounds results in a substance that is used for its pain-relieving and anti-inflammatory effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antipyrine salicylate typically involves the esterification of antipyrine with salicylic acid. This reaction can be carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Antipyrine salicylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nitration typically involves the use of nitric acid and sulfuric acid, while halogenation can be carried out using halogens like chlorine or bromine.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while nitration can introduce nitro groups into the aromatic rings.

Scientific Research Applications

Antipyrine salicylate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studies involving esterification and other organic reactions.

    Biology: The compound is studied for its effects on biological systems, particularly its analgesic and anti-inflammatory properties.

    Medicine: this compound is used in the development of pharmaceutical formulations for pain relief and inflammation reduction.

    Industry: The compound finds applications in the formulation of topical creams and ointments for its therapeutic effects.

Mechanism of Action

The mechanism of action of antipyrine salicylate involves the inhibition of cyclooxygenase enzymes (COX-1, COX-2, and COX-3), which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain, inflammation, and fever. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Comparison with Similar Compounds

    Salicylic Acid: Known for its anti-inflammatory properties, it is a key component of antipyrine salicylate.

    Aspirin: Another salicylate compound with analgesic and anti-inflammatory effects.

Uniqueness: this compound is unique in that it combines the properties of both antipyrine and salicylic acid, resulting in a compound with enhanced analgesic and anti-inflammatory effects. This combination makes it particularly effective in the treatment of pain and inflammation compared to its individual components.

Properties

IUPAC Name

1,5-dimethyl-2-phenylpyrazol-3-one;2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.C7H6O3/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;8-6-4-2-1-3-5(6)7(9)10/h3-8H,1-2H3;1-4,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAQKERCWPUIMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1C)C2=CC=CC=C2.C1=CC=C(C(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60966330
Record name Phenazone salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

520-07-0
Record name Benzoic acid, 2-hydroxy-, compd. with 1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=520-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Antipyrine salicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenazone salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenazone salicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.532
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANTIPYRINE SALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F558OJK9JG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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